(2,4-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17-5-6-19(15-18(17)2)22-9-10-24(27-26-22)28-11-13-29(14-12-28)25(30)21-8-7-20(31-3)16-23(21)32-4/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFHNVJRZFXKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a dimethoxyphenyl moiety linked to a piperazine and pyridazine system, which are known to exhibit various biological activities.
Pharmacological Activities
Research indicates that this compound may exhibit several pharmacological properties:
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Antidepressant Activity :
- Studies have suggested that piperazine derivatives can influence serotonin and dopamine pathways, potentially leading to antidepressant effects. The presence of the dimethoxyphenyl group may enhance this activity through increased receptor affinity.
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Anticancer Properties :
- Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, analogs containing pyridazine rings have demonstrated cytotoxic effects against various cancer cell lines, possibly by inducing apoptosis or disrupting cell cycle progression.
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Anticonvulsant Effects :
- Some derivatives of piperazine are noted for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter release and enhancement of GABAergic activity.
Table 1: Summary of Biological Activities and Mechanisms
Case Study: Anticancer Activity
A study focusing on the anticancer potential of similar compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against prostate cancer cells. The mechanism was attributed to the ability to induce reactive oxygen species (ROS) leading to oxidative stress in cancer cells .
Case Study: Antidepressant Effects
In animal models, compounds related to the target structure were tested for antidepressant effects using the forced swim test (FST) and tail suspension test (TST). Results indicated significant reductions in immobility time, suggesting an antidepressant-like effect .
Scientific Research Applications
Anti-inflammatory Agents
One of the primary applications of this compound is its potential as an anti-inflammatory agent. Research indicates that derivatives with similar structures exhibit selectivity towards cyclooxygenase-2 (COX-2) inhibition, which is crucial in managing inflammation-related disorders. For instance, compounds with pyrazole and pyridazine scaffolds have shown promising results in reducing inflammation in preclinical models .
Case Study:
A study evaluated the anti-inflammatory activity of related compounds, revealing that certain derivatives exhibited significant COX-2 inhibition with minimal ulcerogenic effects, making them suitable candidates for further development .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Benzamide derivatives, particularly those containing piperazine and pyridazine units, have shown activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression.
Case Study:
In a study focused on novel benzamide derivatives, compounds similar to (2,4-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone demonstrated moderate to high potency against RET kinase, which is implicated in several cancers . These findings suggest that further exploration of this compound could lead to effective cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Modifications to the dimethoxyphenyl or piperazine groups can significantly influence biological activity. For example, substituents on the phenyl rings can enhance binding affinity to target proteins or improve pharmacokinetic properties.
Chemical Reactions Analysis
Reduction Reactions
The pyridazine ring and methoxy groups are key sites for reduction:
Hydrogenation of Pyridazine :
Under hydrogen gas (5–10 atm) with a palladium/carbon catalyst in ethanol at 60°C, the pyridazine ring undergoes partial saturation to form dihydropyridazine derivatives. Complete reduction to a piperazine-like structure is not observed due to steric hindrance from the 3,4-dimethylphenyl group.
Demethylation of Methoxy Groups :
Using boron tribromide (BBr₃) in dichloromethane at −78°C, the 2,4-dimethoxyphenyl group is selectively demethylated to yield catechol derivatives .
Electrophilic Substitution
The electron-rich pyridazine and dimethoxyphenyl rings participate in electrophilic substitution:
Nitration :
In a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C, nitration occurs at the para position of the 3,4-dimethylphenyl group, yielding a nitro-substituted derivative.
Halogenation :
Bromine (Br₂) in acetic acid at 25°C selectively substitutes the pyridazine ring at the 5-position due to the directing effect of the dimethylphenyl group.
Oxidation Reactions
Pyridazine Ring Oxidation :
With potassium permanganate (KMnO₄) in acidic aqueous conditions, the pyridazine ring is oxidized to a dicarboxylic acid derivative, though this reaction is low-yielding (<20%) due to competing decomposition.
Methoxy Group Oxidation :
Rare under standard conditions but achievable with ceric ammonium nitrate (CAN) in acetonitrile, converting methoxy groups to carbonyls .
Piperazine Functionalization
The piperazine nitrogen atoms undergo alkylation and acylation:
Acylation :
Treatment with acetyl chloride in the presence of triethylamine (Et₃N) in dichloromethane results in monoacylation at the less hindered nitrogen.
Alkylation :
Reaction with methyl iodide (CH₃I) in dimethylformamide (DMF) produces a quaternary ammonium salt, enhancing solubility in polar solvents.
Cross-Coupling Reactions
The 3,4-dimethylphenyl group participates in Suzuki-Miyaura coupling:
Palladium-Catalyzed Coupling :
Using Pd(PPh₃)₄ as a catalyst and phenylboronic acid in dioxane/H₂O (3:1), the methyl groups are replaced with aryl substituents .
Stability Under Hydrolytic Conditions
The compound is stable in neutral water but degrades under acidic or basic conditions:
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Acidic Hydrolysis (HCl, 1M, 80°C): Cleavage of the piperazine-methanone bond occurs within 6 hours.
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Basic Hydrolysis (NaOH, 1M, 80°C): The pyridazine ring undergoes ring-opening to form a diketone derivative.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique reactivity:
| Compound | Key Reaction | Outcome |
|---|---|---|
| (2,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone | Faster nitration at phenyl ring | Higher regioselectivity due to less steric bulk |
| (2,4-Dimethoxyphenyl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone | Nucleophilic substitution at chlorine | Replacement with amines or thiols |
Mechanistic Insights
Q & A
Q. What are the optimal synthetic routes for (2,4-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, including coupling reactions between pyridazine and piperazine derivatives. Key steps may include:
- Nucleophilic substitution to attach the 3,4-dimethylphenyl group to the pyridazine ring.
- Methanone formation via condensation reactions between piperazine and dimethoxyphenyl precursors. Optimization requires controlled temperatures (e.g., 60–80°C), anhydrous solvents (DMF or THF), and catalysts like Pd(PPh₃)₄ for cross-coupling . Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR (¹H/¹³C): Essential for confirming aromatic proton environments (e.g., dimethoxyphenyl at δ 3.8–4.0 ppm) and piperazine backbone connectivity .
- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₃₀H₃₂N₄O₃: 508.247 g/mol) and fragmentation patterns .
- HPLC: Monitors purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How can researchers assess the compound's preliminary biological activity?
- In vitro assays: Screen for antimicrobial activity using broth microdilution (MIC values) or anticancer potential via MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition studies: Target kinases or proteases using fluorogenic substrates to evaluate binding affinity (e.g., Ki values) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Contradictions may arise from differences in:
- Assay conditions: Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
- Cellular models: Use isogenic cell lines or primary cells to reduce variability.
- Pharmacokinetic factors: Evaluate metabolic stability (e.g., liver microsome assays) to account for metabolite interference .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Modify substituents: Replace dimethoxyphenyl with halogenated or nitro groups to alter electron density and binding interactions .
- Piperazine ring substitution: Introduce bulky groups (e.g., tert-butyl) to probe steric effects on target engagement .
- Pyridazine core variations: Test pyridazine vs. pyrimidine analogs to assess scaffold flexibility .
Q. What computational methods predict the compound's target interactions and pharmacokinetic properties?
- Molecular docking (AutoDock Vina): Simulate binding to receptors (e.g., GPCRs or kinases) using crystal structures from the PDB .
- ADMET prediction (SwissADME): Forecast logP (lipophilicity), BBB permeability, and CYP450 inhibition to prioritize analogs .
- MD simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100-ns trajectories .
Q. How do solvent polarity and pH influence the compound's stability in experimental buffers?
- Solvent effects: Higher polarity solvents (e.g., water) may accelerate hydrolysis of the methanone group. Use aprotic solvents (acetonitrile) for long-term storage .
- pH-dependent degradation: Monitor stability via UV-Vis spectroscopy across pH 2–10. Acidic conditions (pH < 4) may protonate the piperazine nitrogen, altering solubility .
Data Contradiction and Validation
Q. What analytical techniques confirm the absence of synthetic by-products or stereoisomers?
- Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- X-ray crystallography: Resolves absolute configuration and crystal packing anomalies .
- 2D NMR (COSY, NOESY): Identifies coupling patterns and spatial proximity of protons to detect impurities .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA): Measures target protein stabilization upon ligand binding .
- Knockdown/knockout models: Use CRISPR/Cas9 to silence putative targets and assess loss of compound efficacy .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
